molecular formula C11H12N2OS B13649152 1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one

1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one

Cat. No.: B13649152
M. Wt: 220.29 g/mol
InChI Key: OTZYNOAHLRJSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one typically involves the reaction of benzimidazole derivatives with appropriate thiol and ketone compounds. One common method includes the condensation of 2-mercaptobenzimidazole with butan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzo[d]imidazole-2-thiol
  • 1H-Benzo[d]imidazole-2-ylmethanone
  • 1H-Benzo[d]imidazole-2-ylmethylamine

Uniqueness

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is unique due to its specific combination of the benzimidazole ring with a thio and ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research fields .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H12N2OS/c1-2-8(14)7-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

OTZYNOAHLRJSQI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.